Desethylamodiaquine
Overview
Description
Desethylamodiaquine is the active metabolite of amodiaquine, an antimalarial drug . It is used in the treatment of uncomplicated falciparum malaria . Desethylamodiaquine accumulates in white blood cells and may reflect the concentrations acting on the malaria parasites more accurately than plasma concentrations .
Synthesis Analysis
Amodiaquine is metabolized to N-desethylamodiaquine (DEAQ) in humans, which is the principal route of disposition . A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and its active metabolite, desethylamodiaquine .Molecular Structure Analysis
Desethylamodiaquine has a molecular formula of C18H18ClN3O . It contains a total of 43 bonds; 25 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), 1 aromatic hydroxyl .Chemical Reactions Analysis
The metabolism of amodiaquine to desethylamodiaquine is the predominant route of amodiaquine clearance . This process involves a considerable first-pass effect, such that very little orally administered amodiaquine escapes untransformed into the systemic circulation .Physical And Chemical Properties Analysis
Desethylamodiaquine has an average mass of 327.808 Da and a monoisotopic mass of 327.113831 Da .Scientific Research Applications
Cardiovascular Effects
- Desethylamodiaquine, as a metabolite of amodiaquine, has been studied for its cardiovascular effects, particularly in relation to bradycardia, hypotension, and QT interval prolongation. This highlights its importance in understanding drug safety and cardiovascular pharmacology (Chan et al., 2022).
Metabolite Disposition in Malaria Treatment
- The disposition of amodiaquine and desethylamodiaquine has been researched in the context of treating malaria in different populations. This research provides insights into the drug's metabolism and efficacy in malaria treatment (Winstanley et al., 1990).
Pharmacokinetics in Special Populations
- The pharmacokinetic properties of amodiaquine and desethylamodiaquine during pregnancy have been investigated, offering crucial data for treating Plasmodium vivax malaria in pregnant women (Rijken et al., 2011).
Pharmacogenetics
- Understanding the pharmacogenetics of amodiaquine and its metabolite desethylamodiaquine is critical for personalized medicine approaches in malaria treatment, especially considering its metabolism by polymorphic enzymes like CYP2C8 (Gil, 2008).
Stability Studies
- Stability studies of amodiaquine and desethylamodiaquine in blood and plasma are essential for accurate pharmacokinetic analyses and drug quality control (Blessborn et al., 2006).
Pediatric Pharmacokinetics
- Research on the pharmacokinetics of amodiaquine and its metabolite in pediatric patients with uncomplicated falciparum malaria provides insights into dosing regimens and drug efficacy in children (Hietala et al., 2007).
Anti-Zika Virus Activity
- Desethylamodiaquine has shown potential as an anti-Zika virus inhibitor, expanding its potential therapeutic applications beyond malaria treatment (Han et al., 2019).
Herbal Interaction Studies
- Interaction studies with herbal products like MAMA decoction indicate the influence of other substances on the pharmacokinetics of amodiaquine and desethylamodiaquine, relevant for combination therapies and herb-drug interactions (Adepiti et al., 2019).
Novel Metabolite Identification
- Identification of novel metabolites of amodiaquine and desethylamodiaquine formed by cytochromes like CYP1A1 and CYP1B1 contributes to our understanding of drug metabolism and potential toxicity (Johansson et al., 2009).
Prodrug Characteristics
- Investigating amodiaquine as a prodrug and the importance of its metabolites like desethylamodiaquine in its antimalarial effect emphasizes the role of drug metabolism in therapeutic efficacy (Churchill et al., 1985).
Safety And Hazards
Future Directions
The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups. Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations. A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229630 | |
Record name | Desethylamodiaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylamodiaquine | |
CAS RN |
79352-78-6 | |
Record name | Desethylamodiaquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79352-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethylamodiaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desethylamodiaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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